molecular formula C21H22N2O4 B11143667 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide

Cat. No.: B11143667
M. Wt: 366.4 g/mol
InChI Key: VSUCBWRUHHLKNH-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the indole core: This can be achieved through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the carboxamide group: This step involves the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Attachment of the 2-methoxyethyl and 4-methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound may have potential as a probe or tool for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide depends on its specific interactions with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of their activity. The molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a methoxy group on the phenyl ring.

    1-(2-methoxyethyl)-N-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indole-4-carboxamide: This compound has a fluorine atom instead of a methoxy group on the phenyl ring.

    1-(2-methoxyethyl)-N-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-4-carboxamide: This compound has a bromine atom instead of a methoxy group on the phenyl ring.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]indole-4-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-26-13-12-23-11-10-17-18(4-3-5-19(17)23)21(25)22-14-20(24)15-6-8-16(27-2)9-7-15/h3-11H,12-14H2,1-2H3,(H,22,25)

InChI Key

VSUCBWRUHHLKNH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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